N-Phenyl-2-naphthylamine
Overview
Description
N-Phenyl-2-naphthylamine is an organic compound with the chemical formula C₁₆H₁₃N. It appears as a light gray crystalline powder with a faint ammonia-like odor. This compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene. It is commonly used as an antioxidant in rubber, a lubricant, and a polymerization inhibitor .
Mechanism of Action
- N-Phenyl-2-naphthylamine (NPNA) is a chemical compound with the formula C₁₆H₁₃N. Its primary targets are not well-documented, but it has been studied for its antioxidant properties .
- In the liver, NPNA is activated and subsequently deactivated by conjugation to glucuronic acid. However, in the bladder, glucuronidase reactivates NPNA by deconjugation, leading to the development of bladder cancer .
Target of Action
Biochemical Analysis
Biochemical Properties
N-Phenyl-2-naphthylamine has strong ultraviolet absorption, low background interference in the small molecular range, and salt tolerance capacity . It has been developed as a novel matrix for analysis and imaging of small molecules by matrix-assisted laser desorption/ionization mass spectrometry time-of-flight (MALDI-TOF MS) .
Cellular Effects
It is known that this compound can be converted in vivo to 2-naphthylamine, one of the most potent bladder carcinogens .
Molecular Mechanism
It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to penetrate the skin at very low levels with a cumulative penetrated amount of 0.80 ± 0.26 µg/cm², a lag time of 6.33 ± 2.21 hours under dynamic conditions .
Dosage Effects in Animal Models
The effects of this compound on animal models have not been well-studied. It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .
Metabolic Pathways
It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .
Transport and Distribution
It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .
Subcellular Localization
It is known that this compound can be converted in vivo to 2-naphthylamine, which is a potent bladder carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-2-naphthylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthylamine with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene. The reaction can be represented as follows:
C10H7NH2+C6H5NH2→C16H13N+H2O
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as recrystallization and distillation to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-Phenyl-2-naphthylamine has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in rubber and polymers to prevent oxidative degradation.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a lubricant additive and a polymerization inhibitor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-naphthylamine: Similar structure but with the phenyl group attached to the 1-position of naphthalene.
1-Naphthylamine: Lacks the phenyl group, making it less effective as an antioxidant.
2-Naphthylamine: Similar to 1-naphthylamine but with the amino group at the 2-position.
Uniqueness
N-Phenyl-2-naphthylamine is unique due to its specific structural configuration, which provides optimal antioxidant properties and makes it highly effective in preventing oxidative degradation in rubber and polymers. Its solubility in organic solvents and stability under various conditions further enhance its utility in industrial applications .
Properties
IUPAC Name |
N-phenylnaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFTVQCIQJIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N, Array | |
Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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Record name | PHENYL-beta-NAPHTHYLAMINE | |
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DSSTOX Substance ID |
DTXSID4021131 | |
Record name | N-Phenyl-2-naphthylamine | |
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Molecular Weight |
219.28 g/mol | |
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Physical Description |
N-phenyl-2-naphthylamine is a light gray to gray powder. Solutions show blue fluorescence. (NTP, 1992), White to yellow crystals or gray to tan flakes or powder. [Note: Commercial product may contain 20-30 ppm of Beta-Naphthylamine.]; [NIOSH], Solid, WHITE-TO-GREY SOLID IN VARIOUS FORMS., White to yellow crystals or gray to tan flakes or powder. | |
Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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Boiling Point |
743 °F at 760 mmHg (NTP, 1992), 395.5 °C, 743 °F | |
Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN ETHANOL 50 G/L, IN BENZENE 27 G/L, IN ACETONE 640 G/L, INSOL IN WATER; SOL IN ALC, ETHER, ACETIC ACID (BLUISH FLUORESCENCE), Solubility in water at 25 °C: none | |
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Density |
1.24 (NTP, 1992) - Denser than water; will sink, 1.24, 1.2 g/cm³ | |
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Vapor Pressure |
0.00000829 [mmHg] | |
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Impurities |
Commercial product may contain 20-30 ppm beta-naphthylamine | |
Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
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Color/Form |
NEEDLES FROM METHANOL, WHITE TO YELLOWISH CRYSTALS, GRAY TO TAN FLAKES OR POWDER, White to yellow crystals or gray tan flakes or powder [Note: Commercial product may contain 20-30 ppm of beta naphthylamine]. | |
CAS No. |
135-88-6 | |
Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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Melting Point |
226 °F (NTP, 1992), 108 °C, 226 °F | |
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Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-Phenyl-2-naphthylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENYL-beta-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-PHENYL-β-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/250 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main target organs for N-PNA toxicity?
A: Studies indicate that the kidney is a primary target organ for N-PNA toxicity. [, ] In rodents, N-PNA exposure led to nephropathy, characterized by lesions, karyomegaly, and hyperplasia in kidney cells. [] Additionally, two rare kidney tumors were observed in female mice exposed to high doses of N-PNA. []
Q2: Does N-PNA have other toxic effects besides carcinogenicity?
A: Yes, N-PNA has been shown to disrupt the photosynthetic system of certain cyanobacteria. [, ] Specifically, it affects photosystem II, impacting chlorophyll content, electron transfer rates, and energy fluxes. [, ] This effect makes N-PNA a potential candidate for controlling harmful cyanobacterial blooms. []
Q3: How does N-PNA exposure affect antioxidant enzyme activity in organisms?
A: Studies on the cyanobacteria Cylindrospermopsis raciborskii and Chinese cabbage suggest that N-PNA exposure can increase the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). [, ] This response is thought to be a defense mechanism against the oxidative stress induced by N-PNA. [, ]
Q4: How does N-PNA impact algae in aquatic environments?
A: N-PNA exhibits selective toxicity towards algae, even at low concentrations. [, , ] This toxicity is not due to a general narcotic effect but rather a specific mode of action that disrupts photosynthesis. [] This property makes N-PNA a potential candidate for controlling algal blooms, as demonstrated by its inhibitory effect on the growth of Alexandrium tamarense and Prorocentrum donghaiense. [, ]
Q5: Can N-PNA be degraded by bacteria?
A: Yes, several soil bacteria, including Rhizobium leguminosarum bv. viceae, Bradyrhizobium japonicum, Pseudomonas syringae pv. pisi, Clavibacter michiganensis sps. Sepedonicus and Azotobacter chroococcum, have demonstrated the ability to degrade N-PNA. [] The degradation process often leads to the formation of phthalates. [, ]
Q6: Do plants produce N-PNA?
A: Yes, N-PNA has been detected in plant tissues, including roots and root exudates of pea plants (Pisum sativum L.). [, ] Pea plants appear to utilize naphthalene as a precursor for the biosynthesis of N-PNA. []
Q7: How does N-PNA affect the properties of polymers like polysulfone?
A: N-PNA acts as an antiplasticizer in polymers like polysulfone. [, ] When added to the polymer matrix, it reduces molecular mobility, leading to changes in thermal and transport properties. [, ] For example, it can decrease water vapor permeability and increase the glass transition temperature of polysulfone. [, ]
Q8: What analytical techniques are used to identify and quantify N-PNA?
A: Common methods for analyzing N-PNA include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). [, , , , , ] These techniques allow for the separation, identification, and quantification of N-PNA in various matrices, including environmental samples, biological fluids, and industrial products.
Q9: What is the molecular formula and weight of N-PNA?
A9: The molecular formula of N-PNA is C16H13N, and its molecular weight is 219.28 g/mol.
Q10: Are there spectroscopic data available for N-PNA?
A: Yes, spectroscopic data, including 1H-NMR and 13C-NMR, have been used to characterize and confirm the structure of N-PNA. []
Q11: Has N-PNA been investigated for any other applications besides its historical use as an antioxidant?
A: Yes, recent research has explored the use of N-PNA as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for analyzing and imaging small molecules. [] Its strong ultraviolet absorption and low background interference in the small molecular range make it suitable for this purpose. []
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